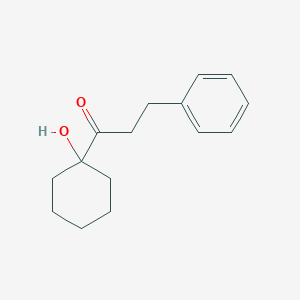

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one

Overview

Description

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one, also known as 1-hydroxycyclohexyl phenyl ketone , is a white crystalline powder. It is soluble in organic solvents such as acetone, toluene, methanol, and ethyl acetate. This compound serves as an efficient photoinitiator in ultraviolet (UV) curing systems. Its primary application lies in UV-curable coatings for surfaces like paper, wood, metal, and plastics .

Molecular Structure Analysis

The molecular formula of 1-hydroxycyclohexyl phenyl ketone is C13H16O2 , with a molecular weight of approximately 204.27 g/mol . Its chemical structure consists of a cyclohexane ring, a phenyl group, and a ketone functional group. The compound’s IUPAC name is (1-hydroxycyclohexyl)-phenylmethanone .

Chemical Reactions Analysis

1-hydroxycyclohexyl phenyl ketone acts as a photoinitiator in UV-curable systems. When exposed to UV light, it undergoes a photochemical reaction, generating reactive species (such as radicals) that initiate polymerization or crosslinking of the coating material. This process leads to the rapid curing of UV-curable coatings on various substrates .

Physical And Chemical Properties Analysis

Scientific Research Applications

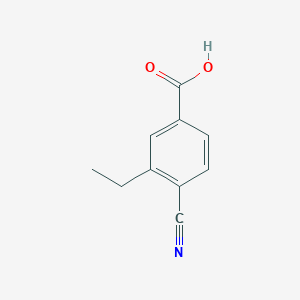

Chemoselective Reactions

The chemoselectivity of reactions involving similar compounds, such as 2-diazo-3-oxo-3-phenylpropanal, has been studied, revealing how these compounds react with various aldehydes and ketones. This research provides insights into the formation of different derivatives, contributing to the understanding of reactions involving 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one and related compounds (Jiantao Zhang & Jiaxi Xu, 2013).

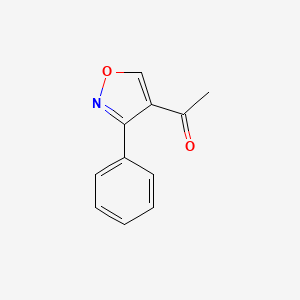

Heterocyclic Synthesis

β-Diketones, structurally related to this compound, have been utilized in synthesizing diverse heterocyclic systems, indicating the potential of such compounds in developing new pharmaceuticals and materials (M. A. Reheim, I. S. A. Hafiz, & Safaa Mohamed, 2016).

Photoinitiating Properties

Research has explored the photoinitiating properties of compounds like this compound, highlighting their potential in polymerization processes and the development of environmentally friendly materials (Yanfang Zhou, R. Zhong, & Zhengjie Wang, 2022).

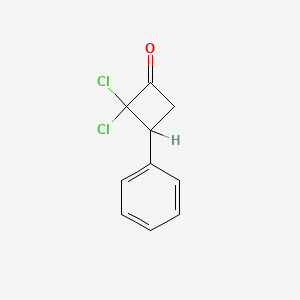

Asymmetric Synthesis

Asymmetric synthesis utilizing compounds similar to this compound has been investigated, demonstrating their utility in producing enantioselective compounds, which is crucial for pharmaceutical synthesis and chiral chemistry (M. Er & N. Coşkun, 2009).

Catalytic Applications

Studies have shown that nitrogen-doped carbon nanotubes, which could potentially be derived from or used in conjunction with compounds like this compound, are effective catalysts in allylic oxidations. This research opens avenues for metal-free catalysis in organic synthesis (Yong Cao, Hao Yu, F. Peng, & Hongjuan Wang, 2014).

Mechanism of Action

Target of Action

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a photoinitiator molecule . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .

Mode of Action

As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can then initiate polymerization reactions .

Biochemical Pathways

The compound is involved in the process of chain transfer polymerization . It can be incorporated into the polymeric matrix by the addition of a chromophore as a pendant group . The compound is also an excellent acceptor in hydrogen transfer oxidations . For example, it can be used for convenient oxidations of primary alcohols and aldehydes to the corresponding carboxylic acids in the presence of NaOH .

Result of Action

The primary result of the action of this compound is the initiation of polymerization reactions . This can lead to significant changes in the physical properties of the material, such as hardness, adhesion, and chemical resistance . It may also facilitate UV curing and serve as a base material in the formation of block and grafted copolymers .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Light exposure is a critical factor, as the compound acts as a photoinitiator . The presence of other reactants, such as monomers or oligomers, is also crucial for the initiation of polymerization reactions . Furthermore, factors such as temperature and pH may influence the efficiency and rate of the reactions .

properties

IUPAC Name |

1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPMKVGVKUKYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394002 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139719-68-9 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)

![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)